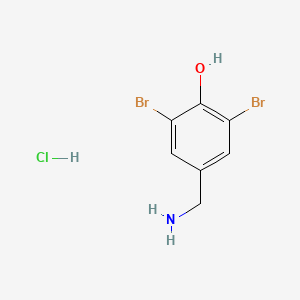

3,5-Dibromo-4-hydroxybenzylamine hydrochloride

Übersicht

Beschreibung

3,5-Dibromo-4-hydroxybenzylamine hydrochloride is a versatile chemical compound widely used in various fields of scientific research and industry. This compound is known for its unique chemical properties, making it a valuable intermediate in the synthesis of fine and specialty chemicals .

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-4-hydroxybenzylamine hydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

Biochemical Pathways

A new oxidative decarboxylation pathway for 3,5-Dibromo-4-hydroxybenzoate (DBHB) catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .

Action Environment

The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment, and its environmental fate is of great concern . Aerobic and anaerobic reductive dehalogenations are the only two reported pathways for DBHB catabolism . The discovery of a new catabolic pathway for DBHB and clarification of the genetic determinants underlying the pathway broaden our knowledge of the catabolic diversity of halogenated HBs in microorganisms .

Safety and Hazards

The safety data sheet for 3,5-Dibromo-4-hydroxybenzylamine indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion . In case of contact, the affected area should be washed off with soap and plenty of water, and medical attention should be sought . The compound is not classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

Biochemische Analyse

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It’s possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed

Metabolic Pathways

It’s possible that the compound interacts with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels

Transport and Distribution

It’s possible that the compound interacts with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It’s possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-hydroxybenzylamine hydrochloride typically involves the bromination of 4-hydroxybenzylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-4-hydroxybenzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its amine or other reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an amine.

3,5-Dibromo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of an amine.

3,4-Dihydroxybenzylamine: Lacks the bromine atoms and has two hydroxyl groups on the benzene ring.

Uniqueness

3,5-Dibromo-4-hydroxybenzylamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydroxyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

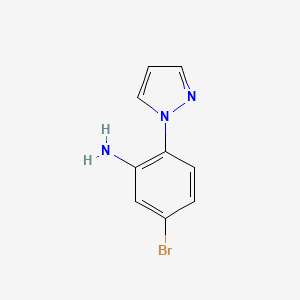

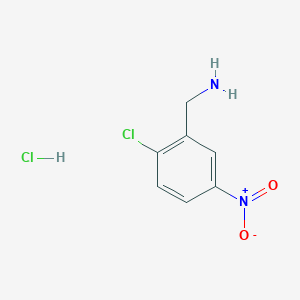

IUPAC Name |

4-(aminomethyl)-2,6-dibromophenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO.ClH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETWXRDQBCVAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate](/img/structure/B3214044.png)

![4-((((3AR,4R,6R,6aR)-6-(6-amino-8-bromo-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)methyl)benzonitrile](/img/structure/B3214049.png)

![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide; perchloric acid](/img/structure/B3214128.png)

![N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid](/img/structure/B3214130.png)

![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B3214146.png)